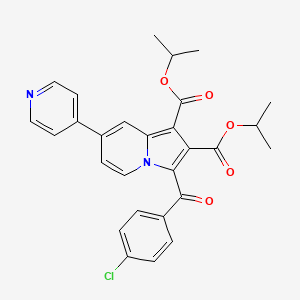

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Beschreibung

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a synthetic indolizine derivative characterized by:

- Diisopropyl ester groups at the 1- and 2-positions of the indolizine core.

- A 4-chlorobenzoyl substituent at the 3-position.

- A 4-pyridinyl group at the 7-position.

Indolizine derivatives are explored for diverse pharmacological activities, including anticancer and metabolic modulation. The diisopropyl ester groups likely enhance lipophilicity and metabolic stability compared to shorter-chain esters, while the 4-chlorobenzoyl moiety may contribute to target binding via hydrophobic or halogen-bond interactions .

Eigenschaften

CAS-Nummer |

853334-29-9 |

|---|---|

Molekularformel |

C28H25ClN2O5 |

Molekulargewicht |

505.0 g/mol |

IUPAC-Name |

dipropan-2-yl 3-(4-chlorobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate |

InChI |

InChI=1S/C28H25ClN2O5/c1-16(2)35-27(33)23-22-15-20(18-9-12-30-13-10-18)11-14-31(22)25(24(23)28(34)36-17(3)4)26(32)19-5-7-21(29)8-6-19/h5-17H,1-4H3 |

InChI-Schlüssel |

AOKIQGYAABXNMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diisopropyl 3-(4-Chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung wichtiger Zwischenprodukte wie 4-(4-Chlorobenzoyl)pyridin und Indolizinderivaten. Diese Zwischenprodukte werden dann unter kontrollierten Bedingungen einer Veresterung und Kupplungsreaktion unterzogen, um die endgültige Verbindung zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorierungsmittel, Pyridinderivate und Veresterungskatalysatoren.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Umkristallisation und chromatographische Reinigung umfassen, um das gewünschte Produkt zu isolieren. Sicherheitsmaßnahmen und Umweltaspekte sind auch in industriellen Umgebungen von entscheidender Bedeutung, um Gefahren und Abfall zu minimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Diisopropyl 3-(4-Chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften untersucht.

Medizin: Es wird erforscht, ob es als pharmazeutisches Zwischenprodukt zur Entwicklung neuer Medikamente eingesetzt werden kann.

Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und fortschrittlichen Materialien mit bestimmten Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Diisopropyl 3-(4-Chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen zu binden und so biologische Signalwege zu modulieren und ihre Wirkungen auszuüben. Detaillierte Studien zu ihrer Bindungsaffinität, Selektivität und nachgeschalteten Wirkungen sind unerlässlich, um ihren vollständigen Wirkmechanismus zu verstehen.

Wissenschaftliche Forschungsanwendungen

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of scientific research applications, including:

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Diethyl 3-(4-Bromobenzoyl)-7-(4-Pyridinyl)-1,2-Indolizinedicarboxylate

This compound () shares the indolizine core and 4-pyridinyl group but differs in:

Ester groups: Diethyl (vs.

Benzoyl substituent : 4-Bromo (vs. 4-chloro), which is larger and more lipophilic.

Table 1: Structural and Hypothesized Property Differences

Key Implications :

Compounds with 4-Chlorobenzoyl Moieties ()

Several compounds in feature a 4-chlorobenzoyl group but differ in core structure:

- Fenofibric acid derivatives (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) utilize a phenoxypropanoate scaffold.

- (4-Chlorophenyl)(4-hydroxyphenyl)methanone is a simpler biphenyl ketone.

Table 2: Role of 4-Chlorobenzoyl in Diverse Scaffolds

| Compound Type | Core Structure | Biological Relevance of 4-Chlorobenzoyl |

|---|---|---|

| Target Indolizine | Indolizine dicarboxylate | Potential kinase or enzyme inhibition |

| Fenofibric Acid Derivatives | Phenoxypropanoate | PPARα activation (lipid regulation) |

| Biphenyl Ketones | Methanone | Antioxidant or anti-inflammatory roles |

Key Insight : The 4-chlorobenzoyl group is a versatile pharmacophore that confers distinct activities depending on the scaffold. In the target compound, it may stabilize interactions with enzymatic targets through halogen bonding .

Biologische Aktivität

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate (CAS No. 853334-29-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes indolizine, pyridine, and chlorobenzoyl moieties. Its molecular formula is with a molecular weight of 505.0 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 853334-29-9 |

| Molecular Formula | C28H25ClN2O5 |

| Molecular Weight | 505.0 g/mol |

| IUPAC Name | Dipropan-2-yl 3-(4-chlorobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate |

Synthesis

The synthesis of Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves several key steps:

- Preparation of Intermediates : Key intermediates such as 4-(4-chlorobenzoyl)pyridine are synthesized.

- Esterification and Coupling Reactions : These intermediates undergo esterification and coupling under controlled conditions to yield the final product.

- Purification : The compound is purified using techniques like recrystallization and chromatography to ensure high yield and purity.

Biological Activity

Research indicates that Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in vitro. It inhibits the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

The mechanism by which Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate exerts its biological effects involves:

- Binding Affinity : The unique structural features allow it to bind selectively to biological targets such as enzymes or receptors.

- Modulation of Pathways : By interacting with specific cellular pathways, the compound can influence processes such as apoptosis and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent effects .

- Anticancer Research : In vitro studies highlighted its ability to reduce cell viability in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Inflammation Model Studies : Animal model studies indicated a reduction in inflammation markers when treated with this compound, supporting its use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.